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Compound of Interest

Compound Name: GNE-149

Cat. No.: B15621845

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and application of GNE-
149, a potent and orally bioavailable full antagonist and selective estrogen receptor degrader
(SERD). The following sections detail the synthesis protocol, key experimental procedures for
its characterization, and its mechanism of action within the estrogen receptor signaling
pathway.

Introduction

GNE-149 is a valuable tool compound for research in estrogen receptor-positive (ER+) breast
cancer.[1][2] It acts as a full antagonist of the estrogen receptor alpha (ERa) and induces its
degradation, offering a dual mechanism of action that is of significant interest in overcoming
resistance to endocrine therapies.[1] Developed as an orally bioavailable alternative to
fulvestrant, GNE-149 demonstrates improved metabolic stability and antiproliferative activity in
various ER+ breast cancer cell lines.[1]

Chemical Properties
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Property Value

(1R,3R)-1-(2,6-difluoro-4-((1-(3-
fluoropropyl)azetidin-3-yl)oxy)phenyl)-2-(2-

IUPAC Name
fluoro-2-methylpropyl)-3-methyl-2,3,4,9-
tetrahydro-1H-pyrido[3,4-b]indole
Molecular Formula C2sH33F4aNs0O
Molecular Weight 503.57 g/mol
CAS Number 1953132-75-6
Appearance White to light yellow solid

Synthesis Protocol

The synthesis of GNE-149 involves a multi-step process. The key steps are outlined below,
based on the procedures described by Liang, J., et al. in ACS Medicinal Chemistry Letters
(2020).

Experimental Workflow for GNE-149 Synthesis

Step 4: Final Side Chain Installation and Purification

Step 1: Synthesis of Tetrahydro-§-carboline Intermediate

Step 3: Coupling with Aryl Ether Side Chain
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Click to download full resolution via product page
Caption: A simplified workflow for the multi-step synthesis of GNE-149.
Detailed Methodology:

The synthesis of GNE-149 is achieved through a convergent route. A key intermediate, the
tetrahydro-3-carboline core, is first synthesized via a Pictet-Spengler reaction. This core is then
N-alkylated. In a parallel synthesis, the aryl ether side chain containing the fluoropropy!l
azetidine moiety is prepared. Finally, these two key fragments are coupled, followed by
purification to yield GNE-149. For the specific reagents, reaction conditions, and spectroscopic
data, it is essential to consult the supporting information of the primary literature.

Signaling Pathway

GNE-149 targets the estrogen receptor signaling pathway, which is a critical driver of growth in
ER+ breast cancers.

Estrogen Receptor Signaling and GNE-149 Mechanism of Action
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Caption: GNE-149 competitively binds to ERa, blocking estradiol binding and promoting
receptor degradation.

As depicted in the diagram, in the absence of an antagonist, estradiol binds to ERaq, leading to
its dimerization and translocation to the nucleus. There, it binds to Estrogen Response
Elements (EREs) on DNA, promoting the transcription of genes involved in cell proliferation and
survival. GNE-149 acts by competitively binding to ERa. This binding not only prevents the
binding of estradiol, thus acting as an antagonist, but it also induces a conformational change
in the receptor that marks it for proteasomal degradation. This dual action effectively shuts
down the estrogen signaling pathway.

Key Experimental Protocols

The characterization of GNE-149 involves several key in vitro and in vivo assays.
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ERa Degradation Assay

Objective: To quantify the ability of GNE-149 to induce the degradation of the ERa protein in
cancer cells.

Methodology:

Cell Culture: MCF-7 or other ER+ breast cancer cells are cultured in appropriate media.

Treatment: Cells are treated with varying concentrations of GNE-149 for a specified period
(e.g., 24 hours).

Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

Western Blotting:
o Protein concentration is determined using a BCA assay.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane is blocked and then incubated with a primary antibody specific for ERa.

o Aloading control antibody (e.g., B-actin or GAPDH) is used to ensure equal protein
loading.

o The membrane is then incubated with a secondary antibody conjugated to horseradish
peroxidase (HRP).

o Detection is performed using an enhanced chemiluminescence (ECL) substrate.

» Quantification: The intensity of the ERa band is quantified using densitometry and
normalized to the loading control. The percentage of ERa degradation is calculated relative
to vehicle-treated control cells.

Cell Proliferation Assay

Objective: To determine the effect of GNE-149 on the proliferation of ER+ breast cancer cells.
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Methodology:
o Cell Seeding: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates.

o Treatment: After allowing the cells to adhere, they are treated with a serial dilution of GNE-
149.

 Incubation: The plates are incubated for a period of 3 to 7 days.

 Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a
fluorescence-based assay like CellTiter-Glo.

o Data Analysis: The results are used to calculate the ICso value, which is the concentration of
GNE-149 that inhibits cell growth by 50%.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of GNE-149.

Table 1: In Vitro Antiproliferative Activity of GNE-149

Cell Line ICs0 (NM)
MCF-7 0.66
T47D 0.69

Table 2: In Vitro ERa Degradation Activity of GNE-149

Cell Line ICs0 (NM)
MCF-7 0.053
T47D 0.031

Table 3: Pharmacokinetic Profile of GNE-149
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Total Clearance (CL;

Species mLImin/kg) Oral Bioavailability (F; %)
Rat 19 31
Dog 8 49
Cynomolgus Monkey 13 28

Conclusion

GNE-149 is a potent, orally bioavailable SERD with a dual mechanism of action that makes it a
critical tool for studying ERa signaling and for the development of novel therapeutics for ER+
breast cancer. The provided synthesis outline and experimental protocols offer a foundation for
researchers to utilize GNE-149 in their studies. For complete and detailed procedures, direct
consultation of the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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